Clopyralid-olamine

Description

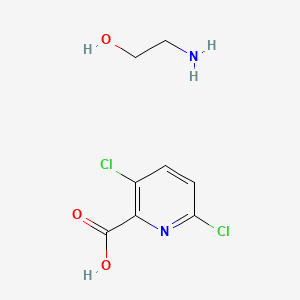

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethanol;3,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2.C2H7NO/c7-3-1-2-4(8)9-5(3)6(10)11;3-1-2-4/h1-2H,(H,10,11);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQBTWVFKDDVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)Cl.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034265 | |

| Record name | Clopyralid-olamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57754-85-5 | |

| Record name | Clopyralid olamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57754-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopyralid-olamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopyralid-olamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridine-2-carboxylic acid, compound with 2-aminoethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPYRALID-OLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7G6QF0YI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Clopyralid-Olamine on Broadleaf Weeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopyralid-olamine, a member of the pyridine carboxylic acid class of herbicides, is a potent and selective systemic herbicide primarily used for the post-emergence control of broadleaf weeds. Its mechanism of action centers on its ability to mimic the natural plant hormone auxin, leading to a cascade of physiological and molecular events that result in uncontrolled growth and eventual death of susceptible plant species. This technical guide provides a detailed examination of the core mechanism of action of this compound, including its molecular interactions with auxin receptors, subsequent signaling pathways, and the physiological consequences for broadleaf weeds. The guide incorporates quantitative data on its efficacy, detailed experimental protocols for studying its mode of action, and visual diagrams to illustrate key processes.

Introduction

Clopyralid is a synthetic auxin herbicide renowned for its high efficacy against many annual and perennial broadleaf weeds, particularly those belonging to the Asteraceae, Fabaceae, and Polygonaceae families.[1][2][3] The olamine salt formulation enhances its solubility and absorption into the plant.[4] Its selectivity allows for its use in various crops, including cereals and turfgrass, where it effectively manages weed competition with minimal impact on the desired monocotyledonous plants.[2][5] Understanding the precise mechanism of action at a molecular level is crucial for optimizing its use, managing resistance, and developing new herbicidal compounds.

Molecular Mechanism of Action: An Auxin Mimic

The primary mode of action of clopyralid is the disruption of normal plant growth and development by acting as a synthetic mimic of the plant hormone indole-3-acetic acid (IAA), the most common natural auxin.[2][6][7]

Perception: Binding to Auxin Receptors

Clopyralid, upon entering the plant cell, binds to the auxin receptor complex. This complex consists of an F-box protein, either Transport Inhibitor Response 1 (TIR1) or an Auxin Signaling F-box (AFB) protein, which is part of a larger Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[8][9] The binding of an auxin, or in this case, a synthetic auxin mimic, stabilizes the interaction between the TIR1/AFB protein and a member of the Aux/IAA family of transcriptional repressors.[9]

While specific binding affinity data for clopyralid is limited, studies on the closely related picolinate auxin, picloram, have shown a preferential binding to the AFB5 receptor over TIR1.[8][10][11] This suggests that different synthetic auxins may exhibit varying affinities for different members of the TIR1/AFB family, which could contribute to their specific herbicidal activity and selectivity.

Signal Transduction: Degradation of Aux/IAA Repressors

The formation of the stable TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA repressor protein for ubiquitination by the SCF complex.[9] This polyubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome.

The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.[12] This leads to a massive and uncontrolled activation of gene expression.[13]

Downstream Effects: Uncontrolled Growth and Plant Death

The widespread changes in gene expression induced by clopyralid lead to a variety of physiological disruptions, including:

-

Uncontrolled Cell Elongation and Division: The activation of genes involved in cell wall loosening and synthesis leads to rapid and disorganized cell elongation and division, resulting in epinasty (twisting and curling of stems and petioles), and abnormal growth.[2][7]

-

Vascular Tissue Disruption: The uncontrolled growth puts immense pressure on the plant's vascular system, leading to its collapse and inhibiting the transport of water and nutrients.[5]

-

Ethylene Production: Synthetic auxins are known to induce the production of ethylene, another plant hormone, which can exacerbate the symptoms of injury.

-

Senescence and Necrosis: Ultimately, the combination of these factors leads to the senescence and death of the plant.

Quantitative Data on Efficacy and Receptor Binding

The efficacy of clopyralid is dose-dependent and varies among different broadleaf weed species. The following tables summarize key quantitative data.

Table 1: Dose-Response Thresholds (ED₅₀) of Clopyralid for Inhibition of Shoot and Root Parameters in Various Plant Species

| Species | Shoot Dry Weight ED₅₀ (μg kg⁻¹ soil) | Root Dry Weight ED₅₀ (μg kg⁻¹ soil) | Shoot Length ED₅₀ (μg kg⁻¹ soil) | Root Length ED₅₀ (μg kg⁻¹ soil) |

| Chickpea | 8 | 4 | 11 | 4 |

| Fieldpea | 3 | 27 | 16 | 7 |

| Lentil | 7 | 5 | 19 | 6 |

| Lupin | 18 | 67 | 179 | 9 |

| Wheat | 2994 | 821 | 690 | 274 |

| Canola | 1240 | 513 | 134 | 1738 |

Data adapted from a study on herbicide dose-response thresholds. Note: While wheat and canola are not target weeds, this data illustrates the range of sensitivity across different plant species.

Table 2: Binding Affinities (Kd) of Auxinic Herbicides to TIR1/AFB Receptors

| Compound | Receptor | Kd (μM) |

| IAA (Natural Auxin) | AtTIR1 | 7.9 |

| AtAFB2 | 12.6 | |

| AtAFB5 | 33 | |

| Picloram (Picolinate) | AtTIR1 | 319 |

| AtAFB5 | 107 | |

| 2,4-D (Phenoxy) | AtTIR1 | 229 |

| AtAFB2 | 392 | |

| AtAFB5 | 152 |

Data from a study on the differential binding of auxin herbicides.[10] Note: Picloram is a picolinate herbicide structurally related to clopyralid and provides an indication of the likely receptor binding preference.

Table 3: Absorption and Translocation of ¹⁴C-Clopyralid in Canada Thistle (Cirsium arvense)

| Time After Treatment (hours) | Absorption (% of Applied) | Translocation out of Treated Leaf (% of Absorbed) |

| 24 | 72 | - |

| 48 | - | - |

| 96 | >80 | - |

| 192 | ~80 | 39 |

Data from a study on aminopyralid and clopyralid absorption and translocation in Canada thistle.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol outlines a method for determining the effective dose (e.g., ED₅₀ or GR₅₀) of clopyralid on a target weed species.

Methodology:

-

Plant Material: Grow a uniform population of the target broadleaf weed species from seed in a controlled environment.

-

Herbicide Preparation: Prepare a series of this compound solutions of varying concentrations. A logarithmic series of doses is typically used to cover a wide range of responses.

-

Application: Apply the different herbicide doses to the plants at a consistent growth stage (e.g., 4-6 leaf stage). Ensure uniform spray coverage. Include an untreated control group.

-

Growth Conditions: Maintain the treated plants in a growth chamber with controlled temperature, humidity, and light conditions.

-

Data Collection: After a specified period (e.g., 21 days), harvest the above-ground biomass of each plant. Record the fresh and dry weights.

-

Data Analysis: Plot the plant biomass (as a percentage of the untreated control) against the herbicide dose. Fit a log-logistic dose-response curve to the data to calculate the ED₅₀ (the dose causing a 50% reduction in the measured response) or GR₅₀ (the dose causing a 50% reduction in growth).

Radiolabeled Herbicide Absorption and Translocation Study

This protocol describes a method to quantify the uptake and movement of clopyralid within a plant using a radiolabeled form of the herbicide (e.g., ¹⁴C-clopyralid).

Methodology:

-

Plant Preparation: Grow the target weed species to a suitable size in individual pots.

-

Radiolabel Application: Apply a known amount of ¹⁴C-clopyralid solution to a specific leaf of each plant.

-

Time Course Harvest: Harvest plants at various time points after application (e.g., 24, 48, 96, 192 hours).

-

Sample Processing:

-

Carefully wash the treated leaf with a solvent (e.g., acetone:water mixture) to remove any unabsorbed herbicide. The amount of radioactivity in the wash solution represents the unabsorbed portion.

-

Section the plant into different parts: treated leaf, shoot above the treated leaf, shoot below the treated leaf, and roots.

-

-

Quantification of Radioactivity:

-

Dry and combust each plant section in a biological oxidizer.

-

Trap the resulting ¹⁴CO₂ and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Absorption: Calculate the percentage of applied ¹⁴C-clopyralid that was absorbed by the plant (Total applied - unabsorbed).

-

Translocation: Determine the percentage of the absorbed radioactivity that moved out of the treated leaf to other plant parts.

-

Gene Expression Analysis

-

Aux/IAA genes: These are primary auxin response genes that are themselves induced by auxin, creating a negative feedback loop.

-

GH3 genes: These genes encode enzymes that conjugate amino acids to IAA, thereby regulating auxin homeostasis.

-

SAUR (Small Auxin-Up RNA) genes: The function of many SAUR genes is still being elucidated, but they are consistently and rapidly induced by auxin.

-

Genes involved in cell wall modification: These include expansins, cellulases, and pectinases, which are necessary for cell elongation.[14]

-

Genes related to ethylene biosynthesis: Such as ACC synthase, leading to increased ethylene production.

Conversely, some genes are downregulated, though the response is generally less pronounced than the upregulation.

Conclusion

The mechanism of action of this compound is a well-defined example of a synthetic auxin herbicide. Its ability to hijack the plant's natural auxin signaling pathway, leading to the degradation of Aux/IAA repressors and subsequent uncontrolled gene expression, is the cornerstone of its herbicidal activity. The preferential binding to specific auxin receptors, such as AFB5, may contribute to its selectivity and efficacy. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the intricate details of clopyralid's mode of action and to develop more effective and targeted weed management strategies. Future research focusing on detailed gene expression analysis in susceptible broadleaf weeds following clopyralid treatment will further enhance our understanding of the complete molecular cascade leading to plant death.

References

- 1. researchgate.net [researchgate.net]

- 2. invasive.org [invasive.org]

- 3. What Makes Clopyralid a Reliable Herbicide for Broadleaf Weed Control? [jindunchemical.com]

- 4. Clopyralid [sitem.herts.ac.uk]

- 5. fbn.com [fbn.com]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physiological disorder of plants depending on clopyralid concentration in the soil and plant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Kinetic Analysis of the Auxin Transcriptome Reveals Cell Wall Remodeling Proteins That Modulate Lateral Root Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TAIR - Arabidopsis [arabidopsis.org]

In-Depth Technical Guide to the Physicochemical Properties of Clopyralid-olamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopyralid-olamine is a selective, systemic herbicide used for the control of broadleaf weeds. It belongs to the pyridine carboxylic acid class of herbicides and functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid (IAA). This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

The physicochemical properties of a substance are critical in determining its environmental fate, bioavailability, and toxicological profile. The data for this compound, along with its parent acid Clopyralid, are summarized below. It is important to note that while some properties are reported for the olamine salt, others are more readily available for the parent acid. The formation of the olamine salt generally increases water solubility and may alter other properties such as melting point, vapor pressure, pKa, and the octanol-water partition coefficient.

Data Presentation: Physicochemical Properties of this compound and Clopyralid

| Property | This compound | Clopyralid (Parent Acid) |

| Chemical Structure | 3,6-dichloro-2-pyridinecarboxylic acid, compound with 2-aminoethanol (1:1) | 3,6-dichloropicolinic acid |

| CAS Number | 57754-85-5[1] | 1702-17-6[2] |

| Molecular Formula | C8H10Cl2N2O3[1] | C6H3Cl2NO2[2] |

| Molecular Weight | 253.08 g/mol [1][2] | 192.00 g/mol [2][3] |

| Melting Point | Data not available | 149.6 °C[4] / 151-152 °C[2][3] |

| Boiling Point | 100 °C (as product)[1] / 323.7 °C at 760 mmHg[5] | Decomposes before boiling[4] |

| Water Solubility | 3.00 x 10^5 mg/L | 7.85 x 10^3 mg/L (distilled water, 20°C)[3] |

| Vapor Pressure | Data not available | 1.36 mPa (20 °C)[4] |

| pKa | Data not available | 2.01 (25 °C)[4] |

| Octanol-Water Partition Coefficient (log P) | 1.72 (XLogP3, predicted)[5] | -2.63 (pH 7, 20 °C)[4] |

| Flash Point | >79 °C[1] / 100 °C[5] | Not applicable |

Experimental Protocols

The determination of physicochemical properties for regulatory purposes, such as under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), typically follows standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Melting Point/Melting Range (OECD 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state.

-

Apparatus: A capillary tube melting point apparatus, either with a liquid bath or a metal block for heating, or a differential scanning calorimeter (DSC).

-

Procedure (Capillary Method):

-

A small amount of the finely powdered, dry test substance is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate.

-

The temperatures at which melting begins and is complete are recorded.

-

-

Procedure (DSC):

Boiling Point (OECD 103)

This method determines the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

-

Apparatus: Ebulliometer, dynamic vapor pressure apparatus, or a distillation setup.

-

Procedure (Dynamic Method):

-

The substance is placed in a suitable vessel and the pressure is reduced.

-

The temperature of the substance is gradually increased until boiling is observed.

-

The boiling temperature and the corresponding pressure are recorded. This is repeated at several pressures.

-

The normal boiling point is determined by interpolation or extrapolation of the vapor pressure-temperature curve to standard atmospheric pressure (101.325 kPa).[8][9][10]

-

Water Solubility (OECD 105)

This guideline describes two primary methods for determining water solubility: the flask method for solubilities > 10 mg/L and the column elution method for solubilities < 10 mg/L. Given the high solubility of this compound, the flask method is appropriate.

-

Apparatus: Shaking flask, constant temperature water bath, analytical balance, and a suitable analytical instrument (e.g., HPLC, GC).

-

Procedure (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached. A preliminary test can determine the time to reach equilibrium.

-

The solution is centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the aqueous solution is determined using a validated analytical method.[11][12][13]

-

Vapor Pressure (OECD 104)

This guideline describes several methods for determining the vapor pressure of a substance. The static method is a common approach.

-

Apparatus: A vacuum-tight apparatus consisting of a sample container, a pressure measuring device, and a temperature-controlled housing.

-

Procedure (Static Method):

-

A sample of the substance is placed in the sample container.

-

The apparatus is evacuated to remove air.

-

The sample is heated to a specified temperature, and the system is allowed to reach equilibrium.

-

The vapor pressure is read from the pressure measuring device.

-

Measurements are repeated at several temperatures to establish the vapor pressure curve.[14][15][16][17][18]

-

Dissociation Constant (pKa) (OECD 112)

This guideline describes methods to determine the dissociation constant of a substance in water, which is a measure of its strength as an acid or base.

-

Apparatus: pH meter, temperature-controlled vessel, burette, and analytical equipment if a spectrophotometric or conductometric method is used.

-

Procedure (Titration Method):

-

A known amount of the test substance is dissolved in water.

-

The solution is titrated with a standard solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

The pKa is calculated from the pH values and the corresponding volumes of titrant added, often by determining the pH at the half-equivalence point.[19][20][21][22][23]

-

Octanol-Water Partition Coefficient (log P) (OECD 107)

This method determines the ratio of the concentration of a substance in n-octanol and water at equilibrium, which is an indicator of its lipophilicity.

-

Apparatus: Centrifuge tubes with stoppers, mechanical shaker, centrifuge, and an analytical instrument to determine the concentration of the substance.

-

Procedure (Shake Flask Method):

-

A solution of the test substance in either n-octanol or water is prepared.

-

The solution is placed in a centrifuge tube with the other solvent (n-octanol or water).

-

The tube is shaken until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (log P) is then reported.[24][25][26]

-

Mandatory Visualizations

Signaling Pathway

This compound acts as a synthetic auxin. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the presence of auxin, TIR1/AFB proteins bind to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological responses, including cell elongation, division, and differentiation, which at herbicidal concentrations, leads to uncontrolled growth and plant death.[27][28][29][30][31]

Caption: Synthetic auxin signaling pathway of this compound.

Experimental Workflow: Water Solubility (Flask Method)

The following diagram illustrates the workflow for determining the water solubility of a highly soluble substance like this compound using the OECD 105 flask method.

Caption: Workflow for water solubility determination by the flask method.

Logical Relationship: Physicochemical Properties and Environmental Fate

The physicochemical properties of a herbicide like this compound are interconnected and influence its behavior and persistence in the environment. This diagram shows the logical relationships between these properties and their environmental implications.

Caption: Relationship between physicochemical properties and environmental fate.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Clopyralid [drugfuture.com]

- 3. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clopyralid [sitem.herts.ac.uk]

- 5. echemi.com [echemi.com]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. filab.fr [filab.fr]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. consilab.de [consilab.de]

- 15. oecd.org [oecd.org]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 18. lcslaboratory.com [lcslaboratory.com]

- 19. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 20. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 25. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 26. oecd.org [oecd.org]

- 27. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 30. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

CAS number and chemical structure of Clopyralid-olamine

An In-depth Technical Guide to Clopyralid-olamine

This compound is a selective, systemic herbicide used for the control of broadleaf weeds.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and analytical methodologies for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

CAS Number: 57754-85-5[1][2][3][4][5][6][7]

This compound is the olamine salt of clopyralid, which is 3,6-dichloro-2-pyridinecarboxylic acid.[1] The chemical structure consists of the clopyralid acid molecule ionically bonded to an ethanolamine molecule.

Chemical Formula: C8H10Cl2N2O3[4][5]

Synonyms: 3,6-Dichloropyridine-2-carboxylic acid ethanolammonium salt, Clopyralid(2-hydroxyethyl)ammonium.[4]

Structural Representations:

-

SMILES: C1=CC(=NC(=C1Cl)C(=O)O)Cl.C(CO)N[5]

-

InChI: InChI=1S/C6H3Cl2NO2.C2H7NO/c7-3-1-2-4(8)9-5(3)6(10)11;3-1-2-4/h1-2H,(H,10,11);4H,1-3H2[1][5]

Physicochemical and Toxicological Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 253.08 g/mol | [3][5] |

| Exact Mass | 252.00700 Da | [3] |

| Boiling Point | 323.7ºC at 760mmHg | [3] |

| Flash Point | 100 °C | [3] |

| Topological Polar Surface Area | 96.4 Ų | [3][5] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Dermal LD50 (rabbits) | >2,000 mg/kg | [8] |

Mechanism of Action: Synthetic Auxin

This compound functions as a synthetic auxin herbicide.[2][9][10] It mimics the natural plant hormone auxin, which regulates cell growth and development.[8][10] By binding to auxin receptors, clopyralid disrupts normal plant growth processes, leading to uncontrolled and disorganized cell division and elongation, ultimately causing the death of susceptible broadleaf plants.[8][10] It is absorbed through the leaves and roots and translocates throughout the plant, accumulating in the meristematic tissues where it exerts its effects.[2][5]

The following diagram illustrates the generalized signaling pathway of auxin, which is mimicked by this compound.

Experimental Protocols: Analysis of Clopyralid in Compost

This section details a representative experimental protocol for the analysis of clopyralid in compost samples using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Sample Preparation

-

Weigh 5g of the compost sample.

-

Add 100mL of water and shake for 60 minutes.

-

Centrifuge the mixture at 3000g for 10 minutes.

-

Filter the supernatant through a 4-7µm filter. This solution will be used for SPE.[11]

Solid-Phase Extraction (SPE) Clean-up

-

Condition an appropriate SPE cartridge (e.g., AFFINIMIP® SPE Picolinic herbicides) according to the manufacturer's instructions.

-

Load the filtered sample solution onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the clopyralid from the cartridge with a suitable solvent.

-

Evaporate the elution fraction to dryness.

-

Reconstitute the residue in the mobile phase for HPLC analysis.[11]

HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV or mass spectrometer (MS) detector.

-

Column: A C18 column, such as the Shim-pack Scepter C18-120 (100 mm × 2.1 mm I.D., 1.9 µm), is suitable.[12]

-

Mobile Phase: A mixture of an aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the exact column and system.

-

Detection: UV detection or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).[11][13] For LC-MS/MS, monitor the transition of the precursor ion (m/z 190) to a product ion (e.g., m/z 146) for quantification.[14]

The following diagram outlines the experimental workflow for the analysis of Clopyralid.

References

- 1. CAS 57754-85-5: Clopyralid olamine | CymitQuimica [cymitquimica.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. echemi.com [echemi.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | C8H10Cl2N2O3 | CID 162839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. Enhanced Herbicidal Action of Clopyralid in the Form of a Supramolecular Complex with a Gemini Surfactant [mdpi.com]

- 8. invasive.org [invasive.org]

- 9. Clopyralid [sitem.herts.ac.uk]

- 10. beyondpesticides.org [beyondpesticides.org]

- 11. affinisep.com [affinisep.com]

- 12. shimadzu.com [shimadzu.com]

- 13. Highly sensitive analytical method for herbicide clopyralid residue in cattle manure compost with ultraperformance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eag.com [eag.com]

Clopyralid-olamine mode of action as a synthetic auxin

An In-Depth Technical Guide on the Mode of Action of Clopyralid-Olamine as a Synthetic Auxin

Introduction

This compound is a selective, systemic herbicide used for the post-emergence control of broadleaf weeds.[1][2] It belongs to the pyridine carboxylic acid class of herbicides, which are categorized as synthetic auxins (WSSA Group 4).[3] The active component, clopyralid, mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to abnormal growth patterns and ultimately, plant death.[4] This guide provides a detailed technical overview of the molecular mechanisms underlying clopyralid's mode of action, presenting quantitative data, key experimental protocols, and visual diagrams of the relevant biological pathways and workflows for researchers in plant science and drug development.

The Core Auxin Signaling Pathway

To understand how clopyralid functions, it is essential first to understand the endogenous auxin signaling pathway. This pathway is a core regulator of plant growth and development and operates on a principle of de-repression.

-

Core Components : The key players are the TIR1/AFB F-box proteins (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX), which are the auxin receptors; the Aux/IAA transcriptional repressors ; and the Auxin Response Factors (ARFs) , which are transcription factors.

-

Low Auxin State : In the absence or at low concentrations of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. This prevents the expression of auxin-responsive genes.[5]

-

High Auxin State : When auxin concentrations increase, the hormone acts as a "molecular glue."[6][7] It binds to a pocket in the TIR1/AFB protein, which enhances the affinity of TIR1/AFB for the degron motif (Domain II) of an Aux/IAA protein.[8]

-

Ubiquitination and Degradation : The binding of Aux/IAA to the auxin-bound TIR1/AFB protein targets the Aux/IAA for polyubiquitination. TIR1/AFB is part of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB. This complex attaches ubiquitin chains to the Aux/IAA protein, marking it for degradation by the 26S proteasome.[5][9]

-

Gene Activation : The degradation of the Aux/IAA repressor frees the ARF transcription factor, which can then activate or repress the expression of a wide array of early auxin-responsive genes, leading to physiological changes such as cell elongation, division, and differentiation.[5]

Molecular Mode of Action of this compound

Clopyralid functions by hijacking the natural auxin perception and signaling machinery, causing a sustained and lethal overstimulation of auxin responses.

Mimicry of Indole-3-Acetic Acid (IAA)

Clopyralid is structurally similar to IAA, allowing it to fit into the auxin-binding pocket of the TIR1/AFB receptors. However, unlike natural auxins which are tightly regulated and rapidly degraded, synthetic auxins like clopyralid are more persistent within the plant, leading to a continuous and uncontrolled activation of the signaling pathway.[2]

Formation of the Co-Receptor Complex

Like IAA, clopyralid binding to a TIR1/AFB receptor is necessary to facilitate the interaction with an Aux/IAA repressor protein. The three components—receptor (TIR1/AFB), ligand (clopyralid), and co-receptor substrate (Aux/IAA)—form a stable ternary complex.[8][10]

Receptor Binding Selectivity

A critical aspect of the mode of action for different synthetic auxins is their binding selectivity to different members of the TIR1/AFB receptor family. Studies have shown that pyridine-carboxylate herbicides, including clopyralid and the related compound picloram, exhibit relatively low binding to the canonical AtTIR1 and AtAFB2 receptors but show significantly higher affinity for the AtAFB5 receptor.[10][11] This selectivity for specific receptor isoforms likely contributes to the unique herbicidal spectrum of clopyralid and the differing sensitivity of various plant species.

Downstream Effects

By promoting the formation of the AFB5-clopyralid-Aux/IAA complex, clopyralid triggers the constant ubiquitination and degradation of Aux/IAA repressors. This leads to the sustained activation of ARFs, causing unregulated expression of auxin-responsive genes. The physiological consequences include:

-

Epinasty : Uncontrolled cell elongation leading to twisting and curling of stems and leaves.[4]

-

Vascular Tissue Disruption : Disorganized growth that damages the plant's transport systems.[2]

-

Cell Division Inhibition : At high concentrations, clopyralid can inhibit cell division and growth.[2]

-

Senescence and Death : The massive disruption of normal hormonal balance and metabolic processes ultimately leads to plant death.[4]

Caption: Molecular mechanism of clopyralid action in the plant cell nucleus.

Quantitative Data on this compound Activity

Quantitative bioassays are crucial for determining the efficacy and selectivity of herbicides. The following tables summarize key dose-response data for clopyralid from published literature.

Table 1: Clopyralid Dose-Response Thresholds for Growth Inhibition This table presents the effective dose (ED) or concentration (EC) of clopyralid required to cause a 50% reduction in various growth parameters.

| Species | Parameter | Value | Units | Source |

| Allium cepa (Onion) | Root Growth (96h) | 50 | µg/L (EC50) | [12] |

| Lens culinaris (Lentil) | Emergence | 29 | µg/kg soil (ED50) | [1] |

| Lens culinaris (Lentil) | Shoot Biomass | 17 | µg/kg soil (ED50) | [1] |

| Lens culinaris (Lentil) | Root Biomass | 17 | µg/kg soil (ED50) | [1] |

| Cicer arietinum (Chickpea) | Shoot Biomass | 27 | µg/kg soil (ED50) | [1] |

| Cicer arietinum (Chickpea) | Root Biomass | 22 | µg/kg soil (ED50) | [1] |

| Pisum sativum (Field Pea) | Shoot Biomass | 11 | µg/kg soil (ED50) | [1] |

| Pisum sativum (Field Pea) | Root Biomass | 12 | µg/kg soil (ED50) | [1] |

| Brassica napus (Canola) | Shoot Biomass | 3 | µg/kg soil (ED50) | [1] |

| Brassica napus (Canola) | Root Biomass | 3 | µg/kg soil (ED50) | [1] |

Table 2: Clopyralid Dose-Response for Morphological Effects in Medicago lupulina This table presents the effective dose required to induce a 90% response (ED90) for visual symptoms of herbicidal action at 22 days after treatment.

| Plant Growth Stage | Parameter | Value | Units | Source |

| Small (0.5-1 cm stem) | Epinasty | 249.5 | g ae ha-1 | [13] |

| Large (3-6 cm stem) | Epinasty | 398.3 | g ae ha-1 | [13] |

| Small (0.5-1 cm stem) | Chlorosis | 748.2 | g ae ha-1 | [13] |

| Both Stages | Necrosis | 1856.3 | g ae ha-1 | [13] |

| Small (0.5-1 cm stem) | Dry Biomass Reduction | 197.3 | g ae ha-1 | [13] |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the mode of action of synthetic auxins like clopyralid.

Protocol 1: In Vitro Auxin Receptor Binding Assay via Surface Plasmon Resonance (SPR)

This protocol describes a method to measure the real-time binding kinetics of clopyralid to the TIR1/AFB-Aux/IAA co-receptor complex.

-

Objective : To quantify the binding affinity (KD) and kinetics (ka, kd) of clopyralid in promoting the assembly of the receptor-substrate complex.

-

Principle : A biotinylated peptide corresponding to the Aux/IAA degron motif is immobilized on a streptavidin-coated SPR sensor chip. A pre-mixed solution containing the purified SCFTIR1/AFB complex and the analyte (clopyralid) is flowed over the chip. Binding is detected as a change in the refractive index at the sensor surface, measured in Response Units (RU).

-

Reagents & Equipment :

-

Purified, recombinant SCFTIR1/AFB5 complex.

-

N-terminally biotinylated peptide of an Aux/IAA degron (e.g., from IAA7).

-

This compound stock solution in DMSO.

-

SPR running buffer (e.g., HBS-EP+).

-

SPR instrument (e.g., Biacore).

-

Streptavidin (SA) sensor chip.

-

-

Methodology :

-

Chip Preparation : Dock and prime a new SA sensor chip. Condition the surface with several injections of 1 M NaCl, 50 mM NaOH.

-

Ligand Immobilization : Flow a dilute solution (e.g., 50 nM) of the biotinylated Aux/IAA degron peptide over one flow cell until a stable immobilization level (e.g., 200-400 RU) is achieved. Use an adjacent flow cell as a reference (either underivatized or blocked with biocytin).

-

Binding Analysis : a. Prepare a dilution series of clopyralid in running buffer. For each concentration, create two samples: one with a constant concentration of SCFTIR1/AFB5 (e.g., 100 nM) and clopyralid, and one with only SCFTIR1/AFB5 (as a control). b. Inject the samples sequentially over the reference and active flow cells, from lowest to highest clopyralid concentration. Include buffer-only injections for double referencing. c. Each injection cycle consists of an association phase (e.g., 120 s) followed by a dissociation phase (e.g., 300 s) with running buffer. d. Perform a regeneration step between cycles if necessary (e.g., a short pulse of 50 mM NaOH).

-

Data Analysis : a. Subtract the reference flow cell signal and buffer-only runs from the active flow cell signal. b. Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD = kd/ka).

-

Caption: Workflow for SPR-based analysis of clopyralid-receptor binding.

Protocol 2: In Vivo Aux/IAA Protein Degradation Assay

This protocol uses a transient expression system in plant protoplasts to visualize clopyralid-induced degradation of an Aux/IAA protein.

-

Objective : To demonstrate that clopyralid promotes the proteasome-dependent degradation of Aux/IAA proteins in living cells.

-

Principle : A fusion protein consisting of an Aux/IAA protein (e.g., IAA7) and a reporter like Green Fluorescent Protein (GFP) is transiently expressed in plant protoplasts. The cells are then treated with clopyralid, and the decrease in GFP fluorescence over time, which corresponds to the degradation of the fusion protein, is monitored.

-

Reagents & Equipment :

-

Plant material for protoplast isolation (e.g., Arabidopsis thaliana cell culture or seedlings).

-

Plasmid DNA: 35S::Aux/IAA-GFP.

-

Enzyme solution for protoplasting (e.g., cellulase, macerozyme).

-

Protoplast transfection solution (e.g., PEG-based).

-

Clopyralid, cycloheximide (protein synthesis inhibitor), and MG132 (proteasome inhibitor) stock solutions.

-

Fluorescence microscope or plate reader.

-

-

Methodology :

-

Protoplast Isolation : Digest plant tissue with enzyme solution to release protoplasts. Purify and resuspend protoplasts in a suitable medium.

-

Transfection : Transfect protoplasts with the 35S::Aux/IAA-GFP plasmid using a PEG-mediated method.

-

Expression : Incubate the transfected protoplasts for 12-16 hours in the dark to allow for expression of the fusion protein.

-

Treatment : a. Aliquot protoplasts into a multi-well plate. b. Pre-treat all samples with cycloheximide (e.g., 50 µM) for 30 minutes to stop new protein synthesis, ensuring that any observed decrease in fluorescence is due to degradation. c. Add treatments: (i) Mock (solvent), (ii) Clopyralid (e.g., 10 µM), (iii) Clopyralid + MG132 (e.g., 50 µM).

-

Monitoring Degradation : a. Measure GFP fluorescence for each well immediately after adding treatments (Time 0). b. Continue to measure fluorescence at regular intervals (e.g., every 15 minutes for 2 hours).

-

Data Analysis : a. Normalize the fluorescence at each time point to the Time 0 value for that well. b. Plot the relative fluorescence over time for each treatment. c. Expect to see a rapid decrease in fluorescence in the clopyralid-treated sample, which is prevented in the sample co-treated with the proteasome inhibitor MG132. Calculate the half-life (t1/2) of the protein under each condition.

-

Caption: Workflow for the in vivo Aux/IAA protein degradation assay.

Protocol 3: Auxin-Responsive Gene Expression Assay (DR5::GUS Reporter)

This protocol uses a transgenic plant line to visualize the transcriptional response to clopyralid.

-

Objective : To demonstrate that clopyralid activates auxin-responsive gene expression in specific plant tissues.

-

Principle : The DR5 promoter is a synthetic promoter containing multiple repeats of an auxin response element (AuxRE). In transgenic plants, it drives the expression of a reporter gene, β-glucuronidase (GUS). GUS activity can be detected histochemically, producing a blue precipitate in tissues where the promoter is active.[14][15]

-

Reagents & Equipment :

-

Arabidopsis thaliana seeds of a DR5::GUS transgenic line.

-

Growth medium (e.g., MS agar plates).

-

Clopyralid stock solution.

-

GUS staining solution (containing X-Gluc).

-

Ethanol series (for clearing).

-

Stereomicroscope.

-

-

Methodology :

-

Plant Growth : Germinate and grow DR5::GUS seedlings on MS agar plates under controlled conditions (e.g., 16h light/8h dark cycle).

-

Treatment : Transfer 5-day-old seedlings to new MS plates containing either a mock treatment (solvent) or a range of clopyralid concentrations (e.g., 0.1 µM to 10 µM).

-

Incubation : Incubate the treated seedlings for a set period (e.g., 6, 12, or 24 hours).

-

GUS Staining : a. Submerge whole seedlings in GUS staining solution in a multi-well plate or microfuge tube. b. Apply a vacuum for 5-10 minutes to aid buffer infiltration. c. Incubate at 37°C for 4-16 hours, or until blue color develops.

-

Clearing : a. Remove the staining solution and replace it with 70% ethanol. b. Incubate at room temperature, changing the ethanol several times, until chlorophyll is completely removed and the tissues are clear.

-

Imaging : Mount the cleared seedlings on a slide in 50% glycerol and observe under a stereomicroscope. Document the pattern and intensity of blue staining, particularly in the root tip, vascular tissue, and cotyledons.

-

Caption: Workflow for the DR5::GUS auxin response reporter assay.

References

- 1. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invasive.org [invasive.org]

- 3. Clopyralid [sitem.herts.ac.uk]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Clopyralid-Olamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopyralid, a selective post-emergence herbicide, is widely utilized for the control of broadleaf weeds in various agricultural and non-crop settings. It belongs to the pyridine carboxylic acid family of herbicides and functions as a synthetic auxin, mimicking natural plant growth hormones to induce uncontrolled and lethal growth in susceptible plants.[1] Clopyralid is commonly formulated as an olamine salt (clopyralid-olamine) to enhance its solubility and efficacy.[2] Understanding the environmental fate and degradation of this compound is paramount for assessing its ecological impact, ensuring its safe use, and developing effective environmental management strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental persistence, mobility, and degradation pathways of this compound.

Once introduced into the environment, this compound readily dissociates, releasing the active clopyralid anion and the olamine cation.[1] The environmental behavior of the herbicide is subsequently governed by the properties of the clopyralid anion. While the olamine moiety is expected to be readily biodegradable, some research suggests the potential for volatilization of amines from herbicide-amine salt formulations under certain conditions.[3][4]

Physicochemical Properties of Clopyralid

A thorough understanding of the physicochemical properties of clopyralid is essential for predicting its behavior in the environment. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₃Cl₂NO₂ | [1] |

| Molecular Weight | 192.0 g/mol | [5] |

| Water Solubility | 1,000 ppm | [1] |

| Vapor Pressure | 1.2 x 10⁻⁵ mmHg | [5] |

| pKa | 2.3 | [5] |

| Log P (Octanol-Water Partition Coefficient) | -2.63 | [1] |

Environmental Fate and Degradation Pathways

The environmental fate of clopyralid is primarily dictated by microbial degradation in soil and aquatic systems. It exhibits high mobility in soil due to its high water solubility and low adsorption to soil particles. Abiotic degradation processes such as hydrolysis and photolysis are generally not considered significant pathways for clopyralid dissipation under typical environmental conditions.[1]

Degradation in Soil

Microbial metabolism is the principal mechanism of clopyralid degradation in soil.[1] The rate of degradation is influenced by several factors, including soil type, temperature, moisture content, and organic matter.[1]

Aerobic Soil Metabolism: Under aerobic conditions, soil microorganisms utilize clopyralid as a carbon and energy source, ultimately mineralizing it to carbon dioxide.[1] Notably, significant accumulation of intermediate metabolites has not been observed during this process.[1] The half-life of clopyralid in soil can vary widely, from as short as a week to over a year, with an average of approximately 40 days.

Anaerobic Soil Metabolism: While aerobic degradation is the dominant process, clopyralid can also degrade under anaerobic conditions, albeit generally at a slower rate. This pathway is relevant in saturated soil environments.

| Condition | Soil Type | Half-life (days) | Reference |

| Aerobic, 20°C, 40% moisture | Parabraunerde | 25 | [5] |

| Aerobic, 20°C, 40% moisture | Marcham | 14 | [5] |

| Aerobic, 20°C, 40% moisture | Castle Rising | 16 | [5] |

| Aerobic, 10°C | - | 46.2 | [6] |

| Aerobic, 30°C | - | 4.1 | [6] |

| Field Conditions | Clay | 14 | [7] |

| Field Conditions | Loam | 25 | [7] |

| Field Conditions | Sand | 29 | [7] |

| Field Study (Alaska - Delta) | - | 9.6 | [8] |

| Field Study (Alaska - Palmer) | - | 20.9 | [8] |

| Anaerobic Aquatic Metabolism | - | Not specified | [7] |

Soil Sorption and Mobility: Clopyralid exhibits very high mobility in soil, as indicated by its low soil organic carbon-water partitioning coefficient (Koc).[5] This high mobility poses a potential risk for groundwater contamination, although field studies have shown that its movement can be limited under certain conditions.

| Soil Parameter | Value | Reference |

| Koc | 0.4 - 12.9 mL/g | [5] |

| Koc | 2 - 4.6 | [5] |

Degradation in Aquatic Systems

Similar to soil, microbial degradation is the primary route of clopyralid dissipation in aquatic environments. It is highly soluble in water and does not readily adsorb to suspended particles or sediment, which can lead to its persistence in the water column. The half-life of clopyralid in water typically ranges from 8 to 40 days.

Hydrolysis: Clopyralid is stable to hydrolysis at environmentally relevant pH values (pH 4-9).[7]

Aqueous Photolysis: Direct photolysis of clopyralid by sunlight is not a significant degradation pathway.[1] However, under laboratory conditions using UV irradiation and in the presence of photosensitizers, degradation can occur.[9][10]

Abiotic Degradation Pathways

While biotic degradation is dominant, abiotic processes can contribute to the transformation of clopyralid under specific conditions.

Photodegradation: Although resistant to direct sunlight, studies have shown that clopyralid can be degraded through photocatalysis, for instance, in the presence of titanium dioxide (TiO₂).[10] One study identified ten possible transformation products resulting from photocatalytic degradation, with the primary pathways involving pyridine ring transformation, dechlorination, and decarboxylation.[11]

Advanced Oxidation Processes (AOPs): Laboratory studies have demonstrated the degradation of clopyralid using advanced oxidation processes such as the Fenton reaction.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of clopyralid. The following sections outline methodologies for key experiments based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This study aims to determine the rate and pathway of clopyralid degradation in soil under aerobic conditions.

1. Test System:

-

Soil: Freshly collected soil from a representative agricultural area. The soil should be characterized for its physical and chemical properties (texture, pH, organic carbon content, microbial biomass).

-

Test Substance: ¹⁴C-labeled clopyralid is used to trace its fate and identify metabolites. A non-labeled analytical standard is also required.

-

Apparatus: Incubation flasks (e.g., biometer flasks) that allow for the maintenance of aerobic conditions and trapping of volatile products (e.g., ¹⁴CO₂).

2. Experimental Procedure:

-

Soil Preparation: The soil is sieved (e.g., 2 mm) and its moisture content is adjusted to 40-60% of its maximum water holding capacity.

-

Application: The ¹⁴C-labeled clopyralid is applied to the soil at a concentration representative of the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days.[13] Aerobic conditions are maintained by periodically flushing the flasks with air.

-

Trapping of Volatiles: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., potassium hydroxide). Other volatile organic compounds can be trapped using appropriate adsorbents (e.g., polyurethane foam).

-

Sampling: Duplicate soil samples are taken at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

3. Analysis:

-

Extraction: Soil samples are extracted with appropriate solvents (e.g., a mixture of acetonitrile and water, followed by a more polar solvent system) to recover the parent compound and metabolites.

-

Quantification: The total radioactive residue in the soil extracts and trapping solutions is determined by Liquid Scintillation Counting (LSC).

-

Identification: The parent compound and metabolites in the extracts are separated and identified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]

-

Data Analysis: The degradation kinetics of clopyralid and the formation and decline of major metabolites are determined. The half-life (DT₅₀) and the time for 90% degradation (DT₉₀) are calculated.

Aqueous Photolysis Study (Adapted from OECD Guideline 301 B)

This study evaluates the potential for photodegradation of clopyralid in water.

1. Test System:

-

Test Solution: A solution of ¹⁴C-labeled clopyralid in sterile, buffered water (pH 4, 7, and 9).

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Apparatus: Quartz or borosilicate glass vessels that are transparent to the wavelengths of the light source.

2. Experimental Procedure:

-

Preparation: The test solutions are prepared and filter-sterilized.

-

Irradiation: The test solutions are exposed to the light source at a constant temperature (e.g., 25 ± 2°C). Dark control samples are incubated under the same conditions but shielded from light.

-

Sampling: Samples are taken from both the irradiated and dark control solutions at various time points.

3. Analysis:

-

Quantification: The concentration of ¹⁴C-clopyralid in the samples is determined by LSC and/or HPLC with a radioactivity detector.

-

Identification of Photoproducts: Photodegradation products are identified using techniques like LC-MS/MS.

-

Data Analysis: The rate of photolysis is determined, and the quantum yield and half-life under specific light conditions are calculated.

Hydrolysis as a Function of pH Study (Adapted from OECD Guideline 111)

This study assesses the abiotic degradation of clopyralid in water due to hydrolysis at different pH levels.

1. Test System:

-

Test Solution: Solutions of clopyralid in sterile, buffered water at pH 4, 7, and 9.[15]

-

Apparatus: Sterile glass vessels suitable for incubation at constant temperatures.

2. Experimental Procedure:

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for definitive tests).[16]

-

Sampling: Aliquots are taken at various time intervals.

3. Analysis:

-

Quantification: The concentration of clopyralid is determined using a suitable analytical method, such as HPLC-UV.[6]

-

Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH and temperature combination.

Visualizations of Pathways and Workflows

Logical Relationship of this compound Fate in the Environment

Caption: Environmental fate of this compound.

Experimental Workflow for Aerobic Soil Metabolism Study

References

- 1. invasive.org [invasive.org]

- 2. files.chemicalwatch.com [files.chemicalwatch.com]

- 3. Amine volatilization from herbicide salts as an unrecognized source of amines to the atmosphere - American Chemical Society [acs.digitellinc.com]

- 4. Amine Volatilization from Herbicide Salts: Implications for Herbicide Formulations and Atmospheric Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Residue Behavior of Clopyralid Herbicide in Soil and Sugar Beet Crop under Subtropical Field Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eag.com [eag.com]

- 12. ruidera.uclm.es [ruidera.uclm.es]

- 13. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 14. Highly sensitive analytical method for herbicide clopyralid residue in cattle manure compost with ultraperformance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 16. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

An In-depth Technical Guide to the Soil Persistence and Mobility of Clopyralid-olamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil persistence and mobility of Clopyralid-olamine, a selective herbicide widely used for the control of broadleaf weeds. Understanding its environmental fate is crucial for assessing its potential impact on non-target organisms and ecosystems. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes important processes and workflows.

Core Concepts: Persistence and Mobility

The environmental behavior of this compound in soil is primarily governed by two key factors: its persistence and mobility.

-

Persistence: This refers to the length of time the herbicide remains active in the soil. It is often quantified by its soil half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The persistence of Clopyralid is moderate, with its degradation being almost entirely dependent on microbial metabolism.[1][2] Factors such as soil moisture, temperature, and organic matter content significantly influence the rate of microbial degradation.[1]

-

Mobility: This describes the potential for the herbicide to move through the soil profile. Clopyralid is highly water-soluble and does not bind strongly to soil particles, giving it a high potential for mobility and leaching, particularly in sandy soils.[1] This mobility is a key consideration for potential groundwater contamination.

Quantitative Data on Soil Persistence and Mobility

The following tables summarize the key quantitative parameters related to the soil persistence and mobility of Clopyralid. These values are influenced by various soil and environmental factors.

Table 1: Soil Half-Life (DT50) of Clopyralid

| Soil Type/Condition | Half-Life (DT50) in Days | Reference(s) |

| Average Soil | 40 | [1] |

| General Range | 14 to 56 | [3] |

| Extended Range | 7 to 365 | [1] |

| Subtropical Field Conditions | 13.39 | [4] |

| Alaskan Soils (0-28 days) | 9.1 to 23.0 | [5] |

| Moist, High Organic Carbon | Faster degradation | [2] |

| Cold, Dry, or Waterlogged Soils | Slower degradation | [1] |

Table 2: Soil Adsorption and Mobility Parameters for Clopyralid

| Parameter | Value(s) | Soil Type(s) | Reference(s) |

| Adsorption Coefficient (Kd) | 0.083 - 0.364 | Various | [6] |

| Organic Carbon-Normalized Adsorption Coefficient (Koc) | Low (specific values not consistently reported) | General | [1] |

| Mobility Class | Very Mobile (Class 5) | General | [1] |

Experimental Protocols

The study of this compound's soil persistence and mobility typically follows standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Studies (Aerobic) - Based on OECD Guideline 307

This study aims to determine the rate and pathway of Clopyralid degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection: A range of representative agricultural soils are chosen, characterized by their pH, organic carbon content, texture, and microbial biomass.

-

Test Substance Application: 14C-labeled this compound is applied to fresh soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Analysis: At periodic intervals, replicate soil samples are extracted using appropriate solvents. The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and any potential metabolites. Evolved 14CO2 is trapped in an alkaline solution and quantified by liquid scintillation counting to assess mineralization.

-

Data Analysis: The dissipation of the parent compound is used to calculate the DT50 and DT90 (time for 90% dissipation) values. The formation and decline of metabolites are also monitored to elucidate the degradation pathway.

Adsorption/Desorption Studies - Based on OECD Guideline 106

This batch equilibrium study is designed to determine the extent to which this compound adsorbs to soil particles.

Methodology:

-

Soil and Solution Preparation: Several soil types with varying characteristics are air-dried and sieved. A solution of 14C-labeled this compound is prepared in 0.01 M CaCl2 solution, which mimics the ionic strength of soil water.

-

Adsorption Phase: Known masses of soil are equilibrated with known volumes of the Clopyralid solution in centrifuge tubes. The tubes are shaken at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours).

-

Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of 14C-Clopyralid remaining in the supernatant is determined by liquid scintillation counting.

-

Desorption Phase: The supernatant is removed, and a fresh solution of 0.01 M CaCl2 is added to the soil pellet. The tubes are shaken again for the same equilibration period to determine the amount of Clopyralid that desorbs from the soil.

-

Data Calculation: The amount of adsorbed Clopyralid is calculated from the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.

Soil Column Leaching Studies - Based on OECD Guideline 312

This study simulates the leaching of this compound through a soil profile under controlled laboratory conditions.

Methodology:

-

Column Preparation: Glass columns (e.g., 30 cm in length) are uniformly packed with sieved soil. The columns are then saturated with a simulated rainfall solution (e.g., 0.01 M CaCl2) and allowed to drain.

-

Application: 14C-labeled this compound is applied to the surface of the soil columns at a rate equivalent to its agricultural application rate.

-

Leaching: A simulated rainfall solution is applied to the top of the columns at a constant flow rate over a defined period (e.g., 48 hours).

-

Leachate Collection and Analysis: The leachate (water that passes through the column) is collected in fractions and analyzed for the concentration of 14C-Clopyralid and any mobile metabolites using liquid scintillation counting and HPLC.

-

Soil Analysis: After the leaching period, the soil columns are sectioned into segments (e.g., every 5 cm). Each segment is extracted and analyzed to determine the distribution of the remaining radioactivity within the soil profile.

-

Data Evaluation: The results provide information on the mobility of the parent compound and its degradation products, and the potential for groundwater contamination.

Degradation Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and experimental workflows discussed in this guide.

References

- 1. invasive.org [invasive.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Can I use compost contaminated with clopyralid or other herbicides? [npic.orst.edu]

- 5. Perturbation of clopyralid on bio-denitrification and nitrite accumulation: Long-term performance and biological mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Clopyralid-olamine solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of Clopyralid-Olamine

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on the physicochemical properties of this compound. This document includes tabulated solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction to Clopyralid and this compound

Clopyralid is a selective herbicide used for the control of broadleaf weeds.[1][2] It belongs to the picolinic acid family of herbicides and functions as a synthetic auxin, mimicking natural plant hormones to induce abnormal growth and ultimately kill the target plant.[3] this compound is the olamine salt of clopyralid, a form often used in herbicide formulations.[4][5] Understanding the solubility of this compound is crucial for assessing its environmental fate, bioavailability, and potential for water resource contamination.[3][6][7]

Solubility Data

The following tables summarize the quantitative solubility data for clopyralid in water and various organic solvents, compiled from multiple sources. It is important to note that the solubility of clopyralid in water is significantly influenced by pH.

Table 1: Solubility of Clopyralid in Water

| Solvent | Temperature (°C) | Solubility | pH |

| Distilled Water | 20 | 7.85 g/L (7850 mg/L)[1] | - |

| Water | 20 | 188 g/L[1] | 5 |

| Water | 20 | 143 g/L[1] | 7 |

| Water | 20 | 157 g/L[1] | 9 |

| Water | 25 | ~1000 ppm (1 g/L)[1][2][7] | - |

Table 2: Solubility of Clopyralid in Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Acetone | 20 | 250,000 mg/L (250 g/L)[6] |

| Acetone | 25 | > 25 g/100 mL[1] |

| Acetonitrile | 20 | 121 g/kg[1] |

| Methanol | 20 | 104 g/kg[1] |

| Methanol | 25 | > 15 g/100 mL[1] |

| n-Hexane | 20 | 6 g/kg[1] |

| Xylene | 25 | < 0.65 g/100 mL[1] |

Note: A discrepancy exists in the reported solubility of clopyralid in xylene at 25 °C, with one source indicating > 25% w/w and another < 0.65 g/100 mL.[1] Further investigation may be required to resolve this inconsistency.

Experimental Protocol for Solubility Determination

The following protocol is based on the principles outlined in the OECD Guideline 105 for the Testing of Chemicals, specifically the Flask Method, which is suitable for substances with a solubility greater than 10⁻² g/L.[8][9]

Objective: To determine the saturation mass concentration of this compound in a solvent under equilibrium conditions at a controlled temperature.

Materials:

-

Pure this compound

-

Solvent of interest (e.g., distilled water, organic solvent)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)[8]

Procedure:

-

Preparation of the Test Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass flask. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 °C or 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., by taking samples at different time intervals until the concentration remains constant). A minimum of 24 hours is generally recommended.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand at the test temperature for at least 24 hours to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the supernatant at the test temperature.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw a sample from the clear supernatant.

-

If necessary, filter the sample using a membrane filter that does not adsorb the test substance.

-

Dilute the sample as required to bring the concentration within the working range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the prepared sample using a validated analytical method (e.g., HPLC, GC).

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the test sample.

-

-

Data Reporting:

-

The solubility is reported as the average of at least three replicate determinations.

-

The results should be expressed in units of mass per volume (e.g., g/L, mg/mL) or mass per mass (e.g., g/kg, % w/w).

-

The test temperature and pH (for aqueous solutions) must be reported.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a chemical compound using the Flask Method.

References

- 1. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clopyralid - Wikipedia [en.wikipedia.org]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. This compound | C8H10Cl2N2O3 | CID 162839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [sitem.herts.ac.uk]

- 6. Clopyralid [sitem.herts.ac.uk]

- 7. invasive.org [invasive.org]

- 8. filab.fr [filab.fr]

- 9. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the History and Development of Clopyralid-Olamine as a Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopyralid-olamine, a member of the picolinic acid family of herbicides, has been a significant tool in selective broadleaf weed control for decades. This technical guide provides a comprehensive overview of its history, from its initial discovery and development to its chemical synthesis and mechanism of action. Detailed experimental protocols for evaluating its efficacy, toxicology, and environmental fate are presented, alongside a thorough compilation of quantitative data. Furthermore, this guide elucidates the molecular signaling pathway through which this compound exerts its herbicidal effects, offering a valuable resource for researchers and professionals in the field of herbicide science and development.

History and Development